

Inaxaplin as a potential therapy for HIV-associated nephropathy

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Inaxaplin: A Targeted Therapy for HIV-Associated Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HIV-Associated Nephropathy (HIVAN) remains a significant cause of kidney disease, particularly in individuals of African ancestry who carry high-risk variants of the Apolipoprotein L1 (APOL1) gene. The development of therapies targeting the underlying genetic drivers of HIVAN is a critical unmet need. **Inaxaplin** (formerly VX-147), a first-in-class, oral small-molecule inhibitor of APOL1, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of **inaxaplin** for APOL1-mediated kidney disease, with a focus on its potential application in HIVAN. We detail the mechanism of action, experimental protocols, quantitative data from key studies, and the signaling pathways implicated in the pathogenesis of this disease.

Introduction: The Challenge of HIV-Associated Nephropathy

HIV-Associated Nephropathy is a rapidly progressive form of kidney disease characterized by collapsing focal segmental glomerulosclerosis (FSGS), severe proteinuria, and a swift decline

in renal function.[1][2][3] The pathogenesis of HIVAN is multifactorial, involving direct infection of kidney epithelial cells by HIV and the expression of viral genes, which leads to cellular dysfunction.[1][4] A major genetic predisposition for HIVAN has been linked to two variants of the APOL1 gene, G1 and G2.[1][5] These variants, prevalent in individuals of African descent, are associated with a significantly increased risk of developing various forms of kidney disease, including HIVAN.[5][6][7]

The Role of APOL1 in Podocyte Injury

The APOL1 gene encodes a protein that is a component of high-density lipoprotein (HDL) and plays a role in innate immunity. The wild-type protein (G0) is protective against certain parasites. However, the G1 and G2 risk variants, through a gain-of-function mechanism, are cytotoxic to podocytes, the specialized cells of the glomerulus that are critical for filtration.[2][4][5]

The precise mechanisms of APOL1-mediated podocyte injury are multifaceted and include:

- **Ion Channel Formation:** APOL1 risk variants form pores in cellular and organellar membranes, leading to increased cation flux.[5][7]
- **Inflammasome Activation:** The altered ion homeostasis can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system that can lead to inflammatory cell death (pyroptosis).[2]
- **Mitochondrial Dysfunction and ER Stress:** APOL1 risk variants have been shown to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress, further contributing to podocyte injury and apoptosis.[4]

In the context of HIV infection, the inflammatory milieu and direct viral effects are thought to act as a "second hit," exacerbating the underlying genetic predisposition conferred by the APOL1 risk variants and accelerating the progression of kidney disease.[3][8]

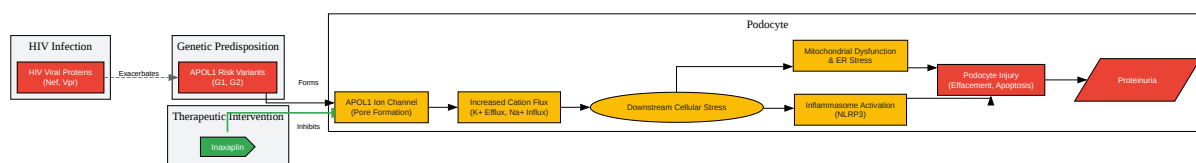
Inaxaplin: A Targeted APOL1 Inhibitor

Inaxaplin is a novel small molecule designed to directly bind to and inhibit the channel function of the APOL1 protein.[5][7] By blocking the aberrant ion flux caused by the G1 and G2 risk

variants, **inaxaplin** aims to mitigate the downstream cellular toxicity and prevent podocyte injury.[5][9]

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism of APOL1-mediated podocyte injury and the therapeutic intervention point of **inaxaplin**.



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Caption: APOL1-mediated podocyte injury pathway and **inaxaplin**'s point of intervention.

Preclinical Evidence

The efficacy of **inaxaplin** was first established in a series of preclinical studies.

In Vitro Studies

Experimental Protocol: APOL1 Channel Function Assay (Thallium Flux)

- Cell Line: Human embryonic kidney (HEK293) cells with tetracycline-inducible expression of APOL1 G0, G1, or G2 variants were used.[5][7]
- Induction: APOL1 expression was induced by the addition of tetracycline.

- Assay Principle: Thallium (Tl⁺) flux is used as a surrogate for potassium (K⁺) flux to measure APOL1 channel activity.
- Procedure:
 - Cells were loaded with a thallium-sensitive fluorescent dye.
 - A thallium-containing buffer was added to the cells.
 - The influx of thallium through the APOL1 channels resulted in an increase in fluorescence, which was measured over time.
- Inhibitor Testing: **Inaxaplin** was added at varying concentrations to assess its ability to block thallium flux.

Results: **Inaxaplin** selectively and potently inhibited the channel function of APOL1 risk variants in a concentration-dependent manner.[\[10\]](#)

Animal Models

Experimental Protocol: APOL1 Transgenic Mouse Model of Proteinuric Kidney Disease

- Animal Model: Transgenic mice expressing the human APOL1 G2 risk variant were utilized. [\[5\]](#)[\[10\]](#) These mice do not spontaneously develop kidney disease but are susceptible to a "second hit."
- Disease Induction: Proteinuria was induced by the administration of interferon-gamma (IFN- γ), which upregulates APOL1 expression and mimics an inflammatory state.[\[10\]](#)
- Treatment: Mice were treated with **inaxaplin** or a vehicle control.
- Outcome Measures:
 - Urinary albumin-to-creatinine ratio (UACR) was measured to quantify proteinuria.
 - Kidney biopsies were examined for histological changes.

Results: **Inaxaplin** treatment significantly reduced IFN- γ -induced proteinuria in the APOL1 G2 transgenic mice, demonstrating in vivo efficacy.[\[5\]](#)[\[7\]](#)

Table 1: Summary of Preclinical Data

Study Type	Model	Key Findings	Reference
In Vitro	HEK293 cells with inducible APOL1 expression	Inaxaplin potently inhibits APOL1 channel function.	[5] [7]
In Vivo	APOL1 G2 transgenic mice	Inaxaplin significantly reduces IFN- γ -induced proteinuria.	[5] [10]

Clinical Development

Inaxaplin has progressed through early-phase clinical trials, providing crucial data on its safety and efficacy in humans.

Phase 2a Clinical Trial (NCT04340362)

A Phase 2a open-label study was conducted to evaluate the efficacy and safety of **inaxaplin** in patients with two APOL1 variants, biopsy-proven FSGS, and proteinuria.[\[5\]](#)

Experimental Protocol: Phase 2a Clinical Trial

- Study Design: A single-group, open-label study.[\[5\]](#)
- Participant Population: 16 participants with two APOL1 variants (G1/G1, G2/G2, or G1/G2), biopsy-proven FSGS, a urinary protein-to-creatinine ratio (UPCR) of ≥ 0.7 to < 10 , and an estimated glomerular filtration rate (eGFR) of ≥ 27 ml/min/1.73 m².[\[5\]](#)
- Treatment Regimen: Participants received **inaxaplin** orally once daily for 13 weeks (15 mg for the first 2 weeks, followed by 45 mg for 11 weeks) in addition to their standard of care.[\[5\]](#)
- Primary Outcome: The percent change from baseline in UPCR at week 13 in participants with at least 80% adherence to treatment.[\[5\]](#)

- Safety Assessment: Monitoring of adverse events throughout the study.[\[5\]](#)

Quantitative Data from Phase 2a Trial

The results of the Phase 2a trial demonstrated a significant reduction in proteinuria with **inaxaplin** treatment.

Table 2: Baseline Characteristics of Phase 2a Trial Participants (Adherent Population, n=13)

Characteristic	Value
Mean Age (years)	40.4 ± 14.5
Male Sex (%)	54
Black or African American (%)	100
APOL1 Genotype (%)	
G1/G1	8
G1/G2	31
G2/G2	62
Mean eGFR (ml/min/1.73 m²)	69.1 ± 27.5
Median UPCR (g/g)	1.8
Data adapted from Egbuna O, et al. N Engl J Med. 2023. [5]	

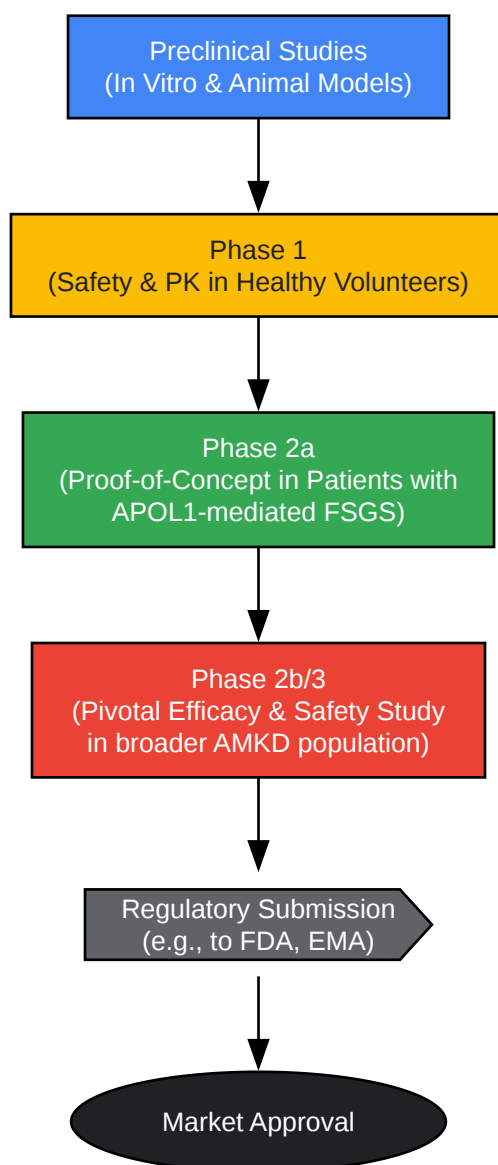
Table 3: Efficacy and Safety Outcomes of Phase 2a Trial

Outcome	Result
Primary Efficacy Outcome	
Mean Percent Change from Baseline in UPCR at Week 13 (95% CI)	-47.6% (-60.0 to -31.3)
Safety	
Most Common Adverse Events (>15% of participants)	Headache, back pain, nausea
Serious Adverse Events	None reported
Discontinuations due to Adverse Events	None
Data adapted from Egbuna O, et al. N Engl J Med. 2023.[5]	

The study concluded that targeted inhibition of APOL1 channel function with **inaxaplin** led to a significant reduction in proteinuria in individuals with APOL1-associated FSGS.[5] These promising results have paved the way for larger, pivotal Phase 3 trials.

Experimental Workflow of Inaxaplin Clinical Development

The following diagram outlines the typical workflow for the clinical development of a drug like **inaxaplin** for APOL1-mediated kidney disease.



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Caption: A simplified workflow of **inaxaplin**'s clinical development.

Future Directions and Implications for HIVAN

The robust data from the Phase 2a trial of **inaxaplin** in patients with APOL1-associated FSGS provides strong rationale for its investigation in other APOL1-mediated kidney diseases, including HIVAN. Given the central role of APOL1 risk variants in the pathogenesis of HIVAN, a targeted therapy like **inaxaplin** holds the potential to be a disease-modifying treatment.

Ongoing and future clinical trials will be crucial to:

- Confirm the efficacy and safety of **inaxaplin** in a larger and more diverse population of patients with APOL1-mediated kidney disease.
- Specifically evaluate the efficacy of **inaxaplin** in patients with HIVAN.
- Determine the long-term impact of **inaxaplin** on the rate of eGFR decline and the progression to end-stage kidney disease.

Conclusion

Inaxaplin represents a significant advancement in the field of nephrology, embodying a precision medicine approach to treating a genetically defined form of kidney disease. The preclinical and clinical data to date strongly support its mechanism of action and demonstrate a clinically meaningful reduction in proteinuria. For patients with HIVAN who carry APOL1 risk variants, **inaxaplin** offers the potential for a targeted therapy that addresses the underlying cause of their kidney disease, a prospect that could dramatically alter the treatment landscape and improve patient outcomes. Continued research and clinical development are essential to fully realize the therapeutic potential of this promising agent.

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